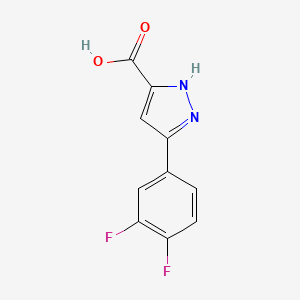

5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Pyrazole derivatives are pivotal in medicinal and agrochemical research due to their versatile pharmacological profiles and structural tunability. The compound 5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid features a pyrazole core substituted at position 5 with a 3,4-difluorophenyl group and a carboxylic acid moiety at position 3.

Propriétés

IUPAC Name |

3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBZHCIHCLBBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticoagulant Drug Discovery

One of the prominent applications of 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid derivatives is in the development of anticoagulants. Research indicates that these compounds can serve as potent inhibitors of Factor XIa (FXIa), a target in anticoagulant therapy due to its association with reduced bleeding risks compared to traditional anticoagulants. For instance, derivatives based on this scaffold have been synthesized and evaluated for their FXIa inhibitory potency, demonstrating promising results in lead discovery efforts .

Fragment-Based Lead Generation

The compound is utilized in fragment-based lead generation strategies. By modifying the P1 moiety of the pyrazole scaffold, researchers have been able to enhance the pharmacological profiles of these compounds. This approach has led to the identification of new FXIa inhibitors that exhibit improved oral bioavailability and efficacy .

Synthesis of Novel Compounds

Building Block for Complex Molecules

5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid serves as a versatile building block in organic synthesis. Its structural features allow for the creation of various derivatives that can be tailored for specific biological activities. For example, modifications to the carboxylic acid group or substitution patterns on the phenyl ring can lead to compounds with distinct pharmacological properties .

Case Study: Synthesis Routes

A systematic investigation into synthetic routes has been documented, illustrating how different reaction conditions and reagents can influence the yield and purity of the desired pyrazole derivatives. The synthesis often involves coupling reactions followed by hydrolysis or functional group modifications to achieve the target compounds .

Therapeutic Potential

Inhibition of Enzymatic Activity

Beyond anticoagulation, derivatives of 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid have shown potential as inhibitors for various enzymes. For instance, some derivatives have been reported as tissue-nonspecific alkaline phosphatase (TNAP) inhibitors and enkephalinase inhibitors, suggesting a broader therapeutic scope that may include pain management and metabolic disorders .

Receptor Modulation

Additionally, certain compounds derived from this scaffold have been identified as negative allosteric modulators for metabotropic glutamate receptor 5 (mGlu5). This modulation could have implications for treating neurological conditions such as anxiety and depression .

Summary Table of Applications

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Medicinal Chemistry | Anticoagulant development | Potent FXIa inhibitors identified |

| Synthesis | Building block for complex organic molecules | Versatile scaffold for diverse derivatives |

| Enzyme Inhibition | TNAP and enkephalinase inhibition | Potential for pain management |

| Receptor Modulation | mGlu5 receptor negative allosteric modulation | Implications for treating anxiety and depression |

Mécanisme D'action

The mechanism of action of 5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 276684-04-9)

5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole

- Molecular Formula : C₁₆H₈F₆N₂

Alkyl-Substituted Analogs

5-(Tert-butyl)-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 871792-60-8)

- Molecular Formula : C₁₄H₁₄F₂N₂O₂

- Molecular Weight : 280.27 g/mol

- Discontinued commercial availability suggests synthetic challenges or stability issues .

Functionalized Pyrazole Carboxylic Acids

5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid (CAS 1946822-73-6)

- Molecular Formula : C₉H₉F₃N₂O₄

- Structural Notes: The trifluoropropyl chain introduces conformational flexibility, while the methoxycarbonyl group may serve as a prodrug moiety for improved bioavailability .

Data Tables

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) | Purity |

|---|---|---|---|---|---|

| 5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid* | N/A | C₁₀H₆F₂N₂O₂ | 224.16 | 1.9 | N/A |

| 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid | 276684-04-9 | C₁₀H₆Cl₂N₂O₂ | 257.07 | 2.8 | 95-99% |

| 5-(Tert-butyl)-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid | 871792-60-8 | C₁₄H₁₄F₂N₂O₂ | 280.27 | 3.5 | 97% |

| 5-Phenyl-1H-pyrazole-3-carboxylic acid | 89831-40-3 | C₁₀H₈N₂O₂ | 188.18 | 1.2 | N/A |

*Inferred data based on structural analogs.

Key Research Findings

- Electronic Effects : Fluorine substituents reduce electron density at the phenyl ring, enhancing resistance to cytochrome P450-mediated metabolism compared to chlorinated analogs .

- Bioactivity Trends : Pyrazole-3-carboxylic acids with para-substituted halogens (e.g., 3,4-dichloro) show higher insecticidal activity (e.g., fipronil derivatives) than meta-substituted variants .

- Solubility Challenges : Bulky substituents like tert-butyl significantly decrease aqueous solubility, limiting in vivo efficacy despite improved target affinity .

Notes

- Contradictions in Stability : While fluorinated pyrazoles are generally stable, discontinued commercial products (e.g., CAS 871792-60-8) suggest formulation or storage challenges .

- Structural Diversity : Derivatives with trifluoromethyl or methoxycarbonyl groups (e.g., CAS 1946822-73-6) highlight the role of functional groups in tuning drug-like properties .

- Synthetic Accessibility : Chlorinated analogs are more readily synthesized at scale than fluorinated ones, reflecting the higher cost of fluorination reagents .

Activité Biologique

5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C_{11}H_{8}F_{2}N_{2}O_{2}

- Molecular Weight : 224.16 g/mol

- InChIKey : ZRBZHCIHCLBBIZ-UHFFFAOYSA-N

The biological activity of 5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid can be attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The compound has shown promise in inhibiting key enzymes linked to diseases such as diabetes and cancer.

Biological Activity Overview

The compound exhibits a wide range of biological activities, which can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including 5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid:

- Anti-inflammatory Studies :

- Alpha-amylase Inhibition :

- Antifungal Activity :

- Cytotoxicity Against Cancer Cell Lines :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid?

- The compound is typically synthesized via cyclocondensation reactions using fluorinated benzoyl precursors. For example, fluorobenzoylamino intermediates can undergo cyclization with hydrazine derivatives under acidic or basic conditions to form the pyrazole core. Key steps include nucleophilic substitution on fluorophenyl groups and subsequent carboxylation at the pyrazole C3 position. Optimization of reaction time (e.g., 12–24 hours) and temperature (80–120°C) is critical to achieving yields >70% .

Q. How can researchers optimize the purification of 5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid?

- Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) is effective for removing unreacted starting materials. Chromatographic methods, such as silica gel column chromatography with ethyl acetate/hexane gradients, resolve regioisomeric byproducts. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/19F NMR : Confirm fluorine substitution patterns on the phenyl ring (e.g., δ 160–165 ppm for 19F NMR) and pyrazole proton environments (δ 6.5–8.5 ppm). FT-IR : Carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹). Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 279.06) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence regioselectivity in derivatization reactions?

- The electron-withdrawing carboxylic acid group at C3 directs electrophilic substitutions to the C5 position. For example, Suzuki-Miyaura cross-coupling with aryl boronic acids proceeds selectively at C5 when the C3 position is blocked. Computational studies (DFT) predict charge distribution, guiding rational design of regioselective reactions .

Q. What strategies resolve contradictions in crystallographic data for fluorinated pyrazole derivatives?

- Discrepancies in bond angles (e.g., C–N–C variations >5°) may arise from fluorine’s steric and electronic effects. Use single-crystal X-ray diffraction (SC-XRD) with low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts. Compare with powder XRD to detect polymorphic forms .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C typical for fluorinated pyrazoles).

- Light sensitivity : UV-Vis spectroscopy tracks photooxidation products under UV irradiation .

Q. What methodologies validate the compound’s role as a ligand in metal complexes?

- Potentiometric titration : Determine pKa of the carboxylic acid group (≈3.5–4.5) to assess metal-binding capacity.

- X-ray absorption spectroscopy (XAS) : Identify coordination modes (e.g., monodentate vs. bidentate binding to transition metals like Cu(II) or Fe(III)).

- Magnetic susceptibility measurements : Characterize spin states in paramagnetic complexes .

Q. How can computational modeling predict biological activity of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.